N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Description

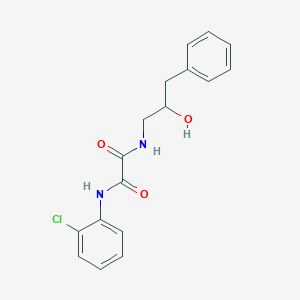

N1-(2-Chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl diamide backbone. Its structure features:

- N1-substituent: A 2-chlorophenyl group, which introduces electron-withdrawing properties and steric bulk.

- N2-substituent: A 2-hydroxy-3-phenylpropyl chain, combining hydrophilicity (hydroxyl group) with aromaticity (phenyl group).

This compound is structurally analogous to several oxalamide derivatives evaluated for applications in pharmaceuticals, agrochemicals, and food additives. Its synthesis typically involves coupling reactions between substituted amines and oxalyl chloride intermediates .

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c18-14-8-4-5-9-15(14)20-17(23)16(22)19-11-13(21)10-12-6-2-1-3-7-12/h1-9,13,21H,10-11H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYZJNKYGXFFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-phenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:

2-chlorobenzoyl chloride+2-hydroxy-3-phenylpropylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide serves as a building block for synthesizing more complex organic molecules. Its unique oxalamide structure allows for various chemical modifications, making it valuable in organic synthesis.

Biological Activities

Research has indicated potential biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Anti-inflammatory Effects: Preliminary research indicates that it may reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Medical Applications

The compound is under investigation for its therapeutic effects in treating conditions such as:

- Cancer: Initial studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways.

- Neurological Disorders: Research is exploring its role in modulating neuroinflammatory responses, which could be beneficial in conditions like Alzheimer's disease.

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Inhibition of tumor cell proliferation |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university investigated the anti-inflammatory effects of this compound on human macrophages. The study found that treatment with this compound resulted in decreased production of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Food Additives

The Joint FAO/WHO Expert Committee on Food Additives evaluated oxalamides such as N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) and N1-(2-methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) as flavoring agents. Key comparisons:

Key Differences :

- The hydroxy group in the target compound increases polarity, which may reduce blood-brain barrier permeability compared to pyridyl-ethyl groups in No. 1768/1770 .

Pharmaceutical Analogues

N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10) is a piperazine-linked oxalamide with demonstrated bioactivity. Unlike the target compound, it incorporates a piperazine ring and pyrazole group , enhancing its solubility and interaction with CNS targets .

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) features a trifluoromethyl group and fluorophenyl substituents. The electron-withdrawing CF₃ group increases metabolic stability compared to the target compound’s hydroxyl group .

Biological Activity

N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular modulation. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its oxalamide structure, which is known for its ability to interact with biological targets. The presence of the 2-chlorophenyl and 2-hydroxy-3-phenylpropyl groups contributes to its unique pharmacological properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on structurally related flavonoids have shown promising results against human non-small cell lung cancer (A549) cells, with some compounds demonstrating IC50 values lower than established chemotherapeutics like 5-fluorouracil .

The mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation .

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in A549 cells | |

| Cell proliferation | Inhibits growth | |

| Protein modulation | Alters expression of apoptotic markers |

Case Studies

- Flavonoid Derivatives : A study synthesized several flavonoid derivatives and assessed their activity against A549 cells. One compound exhibited an IC50 of 0.46 µM, significantly lower than that of 5-fluorouracil, indicating strong potential for development as an anticancer agent .

- Oxalamide Compounds : Another investigation into oxalamide derivatives highlighted their ability to modulate protein kinase activity, suggesting a role in signaling pathways relevant to cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.